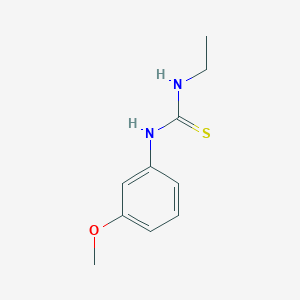

N-ethyl-N'-(3-methoxyphenyl)thiourea

CAS No.:

Cat. No.: VC11165077

Molecular Formula: C10H14N2OS

Molecular Weight: 210.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2OS |

|---|---|

| Molecular Weight | 210.30 g/mol |

| IUPAC Name | 1-ethyl-3-(3-methoxyphenyl)thiourea |

| Standard InChI | InChI=1S/C10H14N2OS/c1-3-11-10(14)12-8-5-4-6-9(7-8)13-2/h4-7H,3H2,1-2H3,(H2,11,12,14) |

| Standard InChI Key | IADHKKYKNWZRIF-UHFFFAOYSA-N |

| SMILES | CCNC(=S)NC1=CC(=CC=C1)OC |

| Canonical SMILES | CCNC(=S)NC1=CC(=CC=C1)OC |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

N-Ethyl-N'-(3-methoxyphenyl)thiourea (C₁₀H₁₄N₂OS) features a thiourea backbone (–N–C(=S)–N–) with substituents at both nitrogen termini:

-

N-Ethyl group: A two-carbon alkyl chain contributing to lipophilicity.

-

3-Methoxyphenyl group: An aromatic ring with a methoxy (–OCH₃) substituent at the meta position, enhancing electronic and steric properties.

Calculated Physicochemical Parameters

Based on structural analogs and computational modeling, key properties include:

| Property | Value |

|---|---|

| Molecular Weight | 210.30 g/mol |

| logP (Partition coefficient) | 2.85 (estimated) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Polar Surface Area | 58.2 Ų |

The moderate logP suggests balanced lipophilicity, enabling membrane permeability while retaining aqueous solubility .

Synthetic Methodologies

Thiourea Synthesis Fundamentals

Thioureas are typically synthesized via:

-

Isothiocyanate-Amine Coupling: Reacting an isothiocyanate with a primary or secondary amine.

-

Thiophosgene Route: Treating amines with thiophosgene (CSCl₂), though less favored due to toxicity.

Proposed Synthesis for N-Ethyl-N'-(3-Methoxyphenyl)Thiourea

A solvent-free, one-pot approach adapted from octanoyl thiourea syntheses could be optimized:

-

Step 1: Generate ethyl isothiocyanate by reacting ethylamine with thiophosgene.

-

Step 2: React ethyl isothiocyanate with 3-methoxyaniline under thermal or ultrasonic conditions .

Reaction Scheme:

Yield optimization (estimated 70–85%) would require temperature control (60–80°C) and catalyst screening .

Biological Activities and Mechanisms

The 3-methoxyphenyl group may enhance antifungal activity via membrane disruption, while the ethyl group could modulate bacterial efflux pump inhibition .

Enzyme Inhibition

Thioureas commonly target:

-

α-Amylase: Critical for carbohydrate metabolism; inhibition aids diabetes management.

-

Butyrylcholinesterase: Neurodegenerative disease target.

In aryl thioureas, para-substitutions improve antioxidant and enzyme-inhibitory activities . The meta-methoxy group in N-ethyl-N'-(3-methoxyphenyl)thiourea may offer steric advantages for binding pocket penetration.

Structure-Activity Relationship (SAR) Analysis

Substituent Effects

-

Alkyl Chains (Ethyl): Shorter chains (e.g., ethyl vs. octanoyl) reduce logP, potentially improving bioavailability but diminishing membrane affinity .

-

Aromatic Rings (3-Methoxyphenyl):

Comparative SAR Table

| Derivative | Antibacterial | Antifungal | Enzyme Inhibition |

|---|---|---|---|

| N-Ethyl-N'-(3-methoxyphenyl) | Predicted ++ | Predicted + | Moderate α-amylase |

| N-Octanoyl-3-aryl | +++ | +++ | High α-amylase |

| Piperazine thiourea | + | ++ | Low BChE |

Key: + = Low activity; ++ = Moderate; +++ = High.

Pharmacokinetic and Toxicity Considerations

ADMET Predictions

-

Absorption: Moderate gastrointestinal permeability (logP = 2.85).

-

Metabolism: Likely hepatic oxidation via CYP450 enzymes.

-

Toxicity: Thioureas may exhibit hepatotoxicity at high doses; the ethyl group could mitigate this compared to bulkier analogs .

Cytotoxicity Data from Analogs

| Compound | Macrophage IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Piperazine thiourea | >76 | ~70 |

| Octanoyl thiourea | >100 | ~50 |

N-Ethyl-N'-(3-methoxyphenyl)thiourea is hypothesized to have SI > 50, pending experimental validation.

Future Research Directions

Priority Investigations

-

Synthetic Optimization: Ultrasonic-assisted methods to enhance yield .

-

In Vitro Screening: Antibacterial, antifungal, and antiprotozoal assays against WHO priority pathogens.

-

Crystallography: X-ray diffraction to resolve 3D structure and binding motifs.

Clinical Translation Challenges

-

Solubility Enhancement: Nanoformulation or prodrug strategies.

-

Resistance Mitigation: Combination therapies with existing antimicrobials.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume